2-((Hydroxy(oxido)amino)methyl)cyclohexanol

Differentiation Evidence Data Scarcity Procurement Risk

2-((Hydroxy(oxido)amino)methyl)cyclohexanol, systematically named 2-(nitromethyl)cyclohexan-1-ol, is a small-molecule nitro alcohol (C₇H₁₃NO₃, MW 159.18 g/mol). It is a white, flammable solid with a faint odor, primarily utilized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 21527-56-0
Cat. No. B12793691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Hydroxy(oxido)amino)methyl)cyclohexanol
CAS21527-56-0
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C[N+](=O)[O-])O
InChIInChI=1S/C7H13NO3/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7,9H,1-5H2
InChIKeyRKPMWMGPOBVNQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Hydroxy(oxido)amino)methyl)cyclohexanol (CAS 21527-56-0): Sourcing and Baseline Physicochemical Profile


2-((Hydroxy(oxido)amino)methyl)cyclohexanol, systematically named 2-(nitromethyl)cyclohexan-1-ol, is a small-molecule nitro alcohol (C₇H₁₃NO₃, MW 159.18 g/mol) [1]. It is a white, flammable solid with a faint odor, primarily utilized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals . Its computed physicochemical properties include an XLogP3-AA of 1.1, a topological polar surface area of 66.1 Ų, and one hydrogen bond donor [1].

Scaffold Context

2-substituted cyclohexanol with nitromethyl handle

Regiochemistry may support specific synthetic routes

Procurement Logic

Synthetic intermediate for pharmaceutical or agrochemical research

Requires validation for downstream pathway compatibility

Selection Cue

Positional isomer (2-substituted) may offer distinct reactivity versus 1-substituted analog

Based on reported hydrogenolysis behavior differences

Why 2-((Hydroxy(oxido)amino)methyl)cyclohexanol Cannot Be Generically Substituted with Other Nitromethylcyclohexanol Isomers


Substitution with the closely related 1-(nitromethyl)cyclohexanol (CAS 3164-73-6) or other positional isomers is not straightforward and poses a significant procurement risk. The position of the nitromethyl and hydroxyl groups on the cyclohexane ring fundamentally alters the compound's reactivity and physicochemical properties [1]. For example, historical synthetic chemistry data demonstrates that the 1-substituted isomer is prone to hydrogenolysis during catalytic reduction, yielding complex mixtures of products, whereas the 2-substituted scaffold presents a distinct electronic and steric environment that can lead to different reaction pathways and product distributions [1]. This structural difference means that isomers cannot be assumed to be interchangeable intermediates in multi-step pharmaceutical syntheses without validation, risking batch failure and impurity issues [2].

Target Compound

2-((Hydroxy(oxido)amino)methyl)cyclohexanol

2‑substituted scaffold, distinct steric and electronic environment
1‑Substituted Isomer

1-(Nitromethyl)cyclohexanol (CAS 3164-73-6)

Prone to hydrogenolysis during catalytic reduction, leading to product mixtures

Reaction pathway divergence may alter intermediate purity and yield in multi‑step syntheses.

Positional isomer interchangeability requires rigorous in‑house validation; literature data show different product distributions.

Quantitative Differentiation Evidence for 2-((Hydroxy(oxido)amino)methyl)cyclohexanol Against Comparators


Critical Finding: Absence of Publicly Available Comparator-Based Biological or Performance Data

A systematic search of public research papers, patents, and authoritative databases (excluding prohibited vendor sources) yielded no direct head-to-head comparisons, cross-study comparable data, or robust class-level inferences that quantitatively differentiate 2-((hydroxy(oxido)amino)methyl)cyclohexanol from its closest analogs (e.g., 1-(nitromethyl)cyclohexanol, CAS 3164-73-6) in any biological assay, catalytic system, or material science application [1]. The PubChem entry for this compound contains no bioassay results [1], and a foundational 1950 synthesis paper does not report any application-specific performance data for the 2-isomer [2]. At the time of this analysis, the scientific record is insufficient to support a quantitative, evidence-based claim of differentiation for the purposes of biological or catalytic activity selection.

Comparator Data Gap
Data to verify
No public head‑to‑head biological or performance data found
Procurement based on specific application requires proprietary in‑house testing.
Scientific record insufficient for quantitative differentiation; rely on internal validation.
Differentiation Evidence Data Scarcity Procurement Risk

Potential Research and Industrial Application Scenarios for 2-((Hydroxy(oxido)amino)methyl)cyclohexanol Based on Chemical Class


Niche Use as a Non-Standard Intermediate in Pharmaceutical Synthesis

As a white solid with a defined melting point and solubility profile, 2-((hydroxy(oxido)amino)methyl)cyclohexanol is described as a synthetic intermediate for pharmaceuticals and agrochemicals . Its value is most likely realized in synthetic routes requiring a 2-substituted cyclohexanol scaffold with a nitromethyl handle, where the specific regiochemistry is critical for downstream transformations that the 1-isomer cannot undergo due to differing steric and electronic properties as established in foundational chemistry literature [1]. A researcher may procure this specific isomer to explore novel reaction pathways, build proprietary compound libraries, or as a key starting material in a patented synthesis where the 2-position substitution is specified.

Investigation into the Reactivity of 2-Substituted Cyclohexanol Derivatives

The lack of published data for this specific compound creates an opportunity for fundamental research. A physical organic chemistry group could study the kinetics and product distribution of reactions (e.g., nitro group reduction, O-alkylation) on this scaffold and compare them directly to the 1-isomer and other analogs, generating the very quantitative differentiation evidence that is currently absent from the literature [1]. This makes the compound a candidate for hypothesis-driven academic research or a chemical process development project.

Proprietary Screening Libraries for Drug Discovery

Given its classification as a small-molecule drug and its inclusion in the NCI diversity set (NSC 160497), this compound may be procured for inclusion in proprietary screening libraries [2]. For an industrial drug discovery program, the compound's structural novelty relative to commercially exploited scaffolds can make it a valuable addition to a diversity-oriented synthesis collection, even in the absence of a priori target-specific activity data [2].

Theoretical and Computational Chemistry Studies

The compound's well-defined computed properties, including an XLogP3-AA of 1.1 and a topological polar surface area of 66.1 Ų, make it a suitable small molecule for in silico docking studies, Quantitative Structure-Activity Relationship (QSAR) model training, or molecular dynamics simulations, particularly in studies focused on nitro-containing pharmacophores . Its procurement would be valuable for computational chemists seeking to validate predictions or build models around molecules with similar physicochemical profiles.

Application
Selection Property
Validation Focus
2‑Substituted scaffold synthesis
Regiochemical specificity
Downstream reaction pathway compatibility
Reactivity comparison studies
Positional isomer reactivity profile
Reaction kinetics and product distribution
Diversity‑oriented synthesis libraries
Structural novelty vs commercial scaffolds
Library inclusion screening
In silico modeling / QSAR studies
Computed physicochemical descriptors
Model prediction accuracy
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